molecular formula C₁₂₆H₂₀₇N₃₇O₃₄S B612671 GLP-2 (human) CAS No. 223460-79-5

GLP-2 (human)

Cat. No. B612671
CAS RN: 223460-79-5
M. Wt: 2816.28
InChI Key:
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Description

Glucagon-like peptide-2 (GLP-2) is a 33 amino acid peptide with the sequence HADGSFSDEMNTILDNLAARDFINWLIQTKITD in humans . It is created by specific post-translational proteolytic cleavage of proglucagon . GLP-2 is produced by the intestinal endocrine L cell and by various neurons in the central nervous system . It mainly regulates intestinal epithelial cell growth and functions that are crucial for digestion and absorption of nutrients .


Synthesis Analysis

GLP-2 is encoded by the proglucagon gene and becomes active after post-translational processing by prohormone convertases . Similar to GLP-1, GLP-2 is rapidly inactivated by dipeptidyl peptidase 4 in vivo . Human GLP-2 synthesis accompanied by insulin secretion seemed related to microbial intervention .


Molecular Structure Analysis

The electron microscopy structure of the human GLP-2R in complex with GLP-2 and a Gs heterotrimer has been reported . To accommodate GLP-2 rather than GLP-1, GLP-2R fine-tunes the conformations of the extracellular parts of transmembrane helices (TMs) 1, 5, 7 and extracellular loop 1 (ECL1) .


Chemical Reactions Analysis

GLP-2R fine-tunes the conformations of the extracellular parts of transmembrane helices (TMs) 1, 5, 7 and extracellular loop 1 (ECL1) to accommodate GLP-2 . The N-terminal histidine of GLP-2 penetrates into the receptor core with a unique orientation .


Physical And Chemical Properties Analysis

GLP-2 is a 33 amino acid peptide with the molecular formula C165H254N44O55S . Its molecular weight is 3766.1 g/mol .

Scientific Research Applications

  • GLP-2 Receptor and Signaling Mechanisms : GLP-2 interacts with specific receptors to induce various biological effects. Munroe et al. (1999) discovered and characterized the GLP-2 receptors (GLP-2R) in humans and rats, which are G protein-coupled receptors expressed in the gut and related to glucagon and GLP-1 receptors. These receptors are crucial for GLP-2’s intestinotrophic activity, impacting intestinal growth and nutrient absorption (Munroe et al., 1999).

  • Role in Type 2 Diabetes and Obesity Treatment : GLP-2 has been explored for its potential in treating type 2 diabetes and obesity. Zander et al. (2002) conducted a study on the long-term effects of GLP-1, a related peptide, in type 2 diabetes patients, showing improved glucose tolerance and insulin sensitivity. While this study focuses on GLP-1, it provides insight into the therapeutic potential of GLP-2 in similar metabolic conditions (Zander et al., 2002).

  • Effects on Gut Physiology and Metabolism : Drucker (2015) discusses the regulatory roles of GLP-1 and GLP-2 in gut physiology and metabolism. GLP-2, in particular, is known for its role in controlling energy absorption and maintaining the integrity of the intestinal mucosa (Drucker, 2015).

  • GLP-2 in Intestinal Growth and Mucosal Integrity : Drucker and Yusta (2014) explored GLP-2’s role in enhancing nutrient absorption, improving gut barrier function, and inducing proliferative and cytoprotective pathways in the small bowel. This underlines GLP-2’s importance in optimizing mucosal integrity and energy absorption, particularly in conditions like short-bowel syndrome (Drucker & Yusta, 2014).

  • Potential for Gene Therapy in Diabetes : Choi et al. (2005) investigated the use of GLP-1 gene delivery as a treatment for type 2 diabetes. This study provides a basis for considering GLP-2 in similar gene therapy approaches, given their functional similarities (Choi et al., 2005).

  • Interaction with the Microbiota : Tomaro-Duchesneau et al. (2018) discovered a bacterial peptide that modulates GLP-1 and potentially GLP-2, highlighting a novel host-microbe interaction that could be leveraged for therapeutic approaches in metabolic diseases like obesity and Type II Diabetes Mellitus (Tomaro-Duchesneau et al., 2018).

Mechanism of Action

Target of Action

Glucagon-like peptide-2 (GLP-2) is a 33-amino acid peptide secreted in a nutrient-dependent manner from gut enteroendocrine cells . The primary targets of GLP-2 are the gastrointestinal tract, central nervous system, and skeleton . GLP-2 exerts its effects through a G-protein–coupled receptor expressed in enteric neurons or enteroendocrine cells .

Mode of Action

GLP-2 interacts with its targets to stimulate intestinal growth and enhance intestinal function . It increases intestinal and portal blood flow and inhibits gastric acid secretion . GLP-2 also upregulates pathways promoting restoration of intestinal barrier and absorptive function, leading to reduced bacterial translocation, improved nutrient uptake, and enhanced energy absorption .

Biochemical Pathways

GLP-2 is created by specific post-translational proteolytic cleavage of proglucagon . It regulates gastric motility, gastric acid secretion, intestinal hexose transport, and increases the barrier function of the gut epithelium . GLP-2 significantly enhances the surface area of the mucosal epithelium via stimulation of crypt cell proliferation and inhibition of apoptosis in the enterocyte and crypt compartments .

Pharmacokinetics

The pharmacokinetics of GLP-2 following subcutaneous dosing are primarily determined by slow release of the two main GLP-2 metabolites from a subcutaneous depot . For subcutaneous dosing once weekly, the two main metabolites accounted for >98% of the overall GLP-2 exposure at steady state, with the parent drug contributing to less than 1% of exposure . The estimated mean effective half-life

Future Directions

Research on medication, especially intestinal hormone analogs such as GLP-2, has made great progress, expanded clinicians’ understanding of nutritional intestinal hormones, and provided strong support for the formulation of treatment guidelines for patients with SBS . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C165H254N44O55S/c1-22-77(11)126(157(256)187-96(45-47-115(168)215)142(241)207-130(84(18)212)161(260)186-94(43-34-35-50-166)141(240)203-129(80(14)25-4)160(259)209-131(85(19)213)162(261)201-112(164(263)264)67-125(230)231)204-152(251)101(55-76(9)10)190-146(245)104(58-89-68-176-93-42-33-32-41-91(89)93)193-148(247)106(61-117(170)217)200-158(257)127(78(12)23-2)205-153(252)103(57-88-39-30-27-31-40-88)191-150(249)110(65-123(226)227)196-138(237)95(44-36-51-175-165(172)173)183-134(233)82(16)179-133(232)81(15)181-143(242)99(53-74(5)6)189-147(246)105(60-116(169)216)195-151(250)111(66-124(228)229)197-144(243)100(54-75(7)8)199-159(258)128(79(13)24-3)206-163(262)132(86(20)214)208-154(253)107(62-118(171)218)194-140(239)98(49-52-265-21)185-139(238)97(46-48-120(220)221)184-149(248)109(64-122(224)225)198-156(255)114(72-211)202-145(244)102(56-87-37-28-26-29-38-87)192-155(254)113(71-210)182-119(219)70-177-137(236)108(63-121(222)223)188-135(234)83(17)180-136(235)92(167)59-90-69-174-73-178-90/h26-33,37-42,68-69,73-86,92,94-114,126-132,176,210-214H,22-25,34-36,43-67,70-72,166-167H2,1-21H3,(H2,168,215)(H2,169,216)(H2,170,217)(H2,171,218)(H,174,178)(H,177,236)(H,179,232)(H,180,235)(H,181,242)(H,182,219)(H,183,233)(H,184,248)(H,185,238)(H,186,260)(H,187,256)(H,188,234)(H,189,246)(H,190,245)(H,191,249)(H,192,254)(H,193,247)(H,194,239)(H,195,250)(H,196,237)(H,197,243)(H,198,255)(H,199,258)(H,200,257)(H,201,261)(H,202,244)(H,203,240)(H,204,251)(H,205,252)(H,206,262)(H,207,241)(H,208,253)(H,209,259)(H,220,221)(H,222,223)(H,224,225)(H,226,227)(H,228,229)(H,230,231)(H,263,264)(H4,172,173,175)/t77-,78-,79-,80-,81-,82-,83-,84+,85+,86+,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,126-,127-,128-,129-,130-,131-,132-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSALRJGPBVBQU-PKQQPRCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC5=CNC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C165H254N44O55S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3766.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223460-79-5
Record name Glucagon-like peptide II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223460795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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